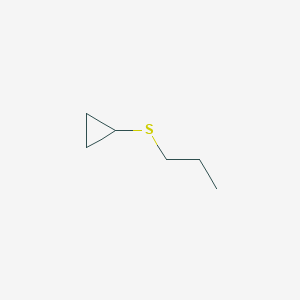
(Propylsulfanyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propylsulfanyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a propylsulfanyl group. Cyclopropane rings are known for their high ring strain due to the 60° bond angles, which makes them highly reactive. The addition of a propylsulfanyl group introduces sulfur into the molecule, potentially altering its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propylsulfanyl)cyclopropane can be achieved through various methods. One common approach involves the reaction of cyclopropyl halides with propylthiol in the presence of a base. This nucleophilic substitution reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Propylsulfanyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group, yielding cyclopropane derivatives.
Substitution: The propylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium halides (NaX) or amines (RNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopropane derivatives.
Substitution: Various substituted cyclopropanes depending on the nucleophile used.
Scientific Research Applications
(Propylsulfanyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive cyclopropane ring.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Propylsulfanyl)cyclopropane involves its high ring strain and the presence of the propylsulfanyl group. The ring strain makes the cyclopropane ring highly reactive, allowing it to participate in various chemical reactions. The sulfur atom in the propylsulfanyl group can interact with other molecules, potentially forming covalent bonds or undergoing redox reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a highly strained three-membered ring.
Cyclobutane: A four-membered ring with less strain compared to cyclopropane.
Cyclopentane: A five-membered ring with even less strain and different reactivity
Uniqueness
(Propylsulfanyl)cyclopropane is unique due to the presence of the propylsulfanyl group, which introduces sulfur into the molecule. This modification can alter the compound’s reactivity, making it suitable for specific applications in organic synthesis and potentially enhancing its biological activity compared to other cycloalkanes .
Properties
CAS No. |
88016-27-7 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
propylsulfanylcyclopropane |
InChI |
InChI=1S/C6H12S/c1-2-5-7-6-3-4-6/h6H,2-5H2,1H3 |
InChI Key |
HCUGKHTZTOJZGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14381320.png)
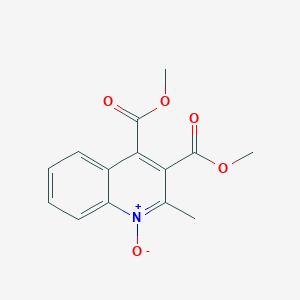
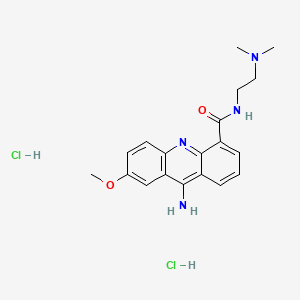
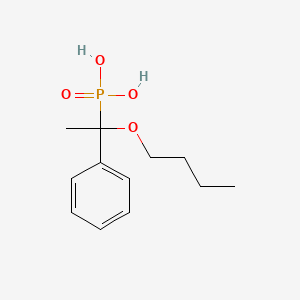
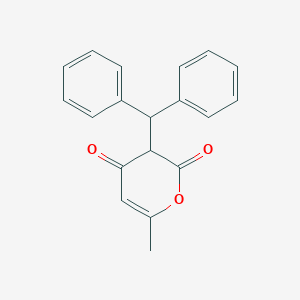
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
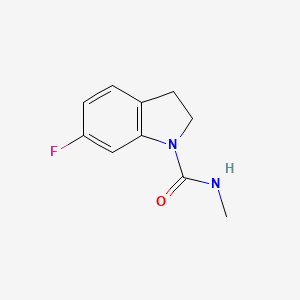
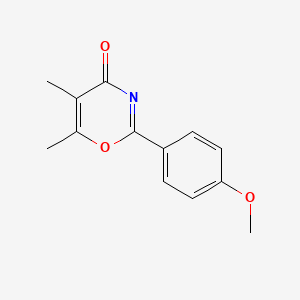

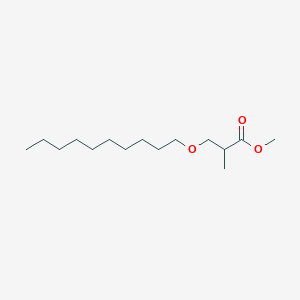
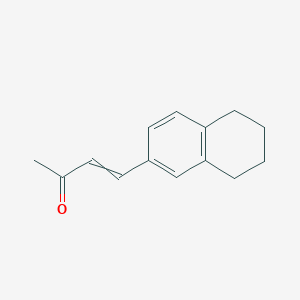
![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)

